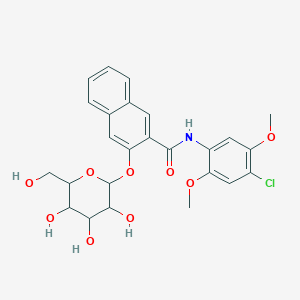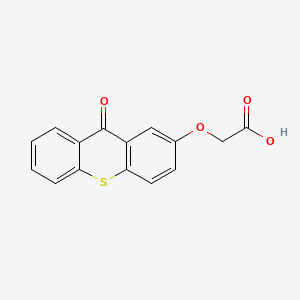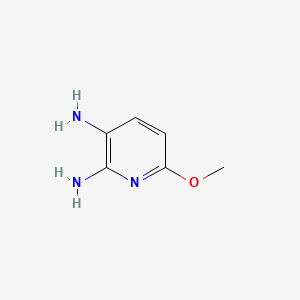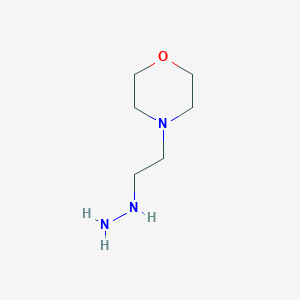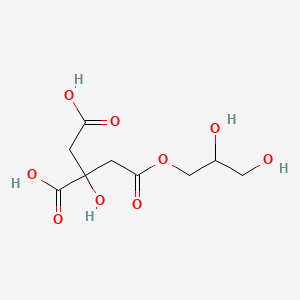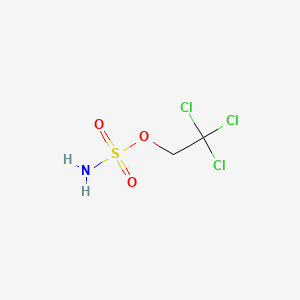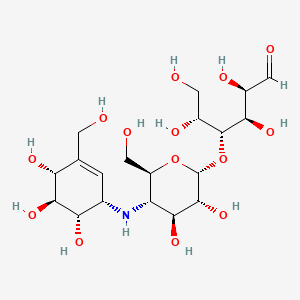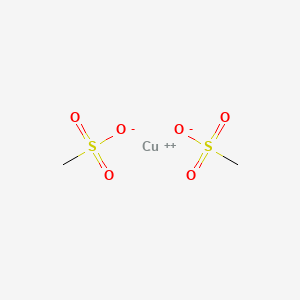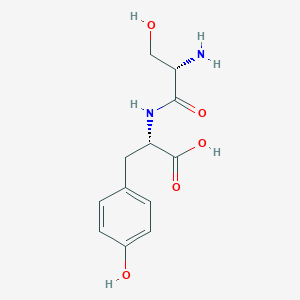
Ser-Tyr
Overview
Description
Ser-Tyr is a synthetic peptide that has been developed to act as a powerful and versatile tool in scientific research. It is composed of two amino acids, serine and tyrosine, and is used to modulate the activity of enzymes, proteins, and receptors. The peptide has been used in a variety of laboratory experiments, including those involving drug screening, gene expression, and protein-protein interaction. It is also used to study the effects of environmental and dietary factors on cellular processes.
Scientific Research Applications
1. tRNA Discrimination and Aminoacylation
- tRNA(Ser) and tRNA(Tyr) Discrimination: A study by Himeno et al. (1990) explored the discrimination mechanism between tRNA(Ser) and tRNA(Tyr). This research showed that specific nucleotide insertions and changes in tRNA(Tyr) can generate serine charging activity, indicating a crucial role in aminoacylation specificity and tRNA recognition (Himeno et al., 1990).
2. Phosphoproteome Analysis
- Streptomyces coelicolor Phosphoproteome: Parker et al. (2010) analyzed the Ser/Thr/Tyr phosphoproteome of Streptomyces coelicolor, identifying 46 novel phosphorylation sites on proteins involved in gene regulation, signaling, and metabolism. This study highlights the regulatory role of Ser, Thr, and Tyr phosphorylation in essential metabolic processes (Parker et al., 2010).
- Bacillus subtilis Phosphoproteome: Maček et al. (2007) conducted a global analysis of the B. subtilis phosphoproteome, identifying phosphorylation on Ser, Thr, and Tyr residues across various proteins. This study provides insights into the widespread nature and functional significance of Ser/Thr/Tyr phosphorylation in bacteria (Maček et al., 2007).
3. SERS in Radiobiological Research
- Radiation-Induced Biochemical Reactions: Zhang et al. (2014) demonstrated the application of Surface Enhanced Raman Scattering (SERS) in studying radiation-induced biochemical reactions, such as the transformation of phenylalanine to tyrosine. This research highlights the potential of SERS as a tool in understanding the interaction between particle radiation and biological systems (Zhang et al., 2014).
Mechanism of Action
Target of Action
H-Ser-Tyr-OH, also known as Ser-Tyr, is a dipeptide that primarily targets copper ions and delta opioid receptors . The compound forms a copper (II) complex with copper ions, exhibiting strong free radical scavenging activity . Additionally, H-Ser-Tyr-OH increases the intracellular uptake of the delta opioid receptor ligand deltorphin .
Mode of Action
The interaction of H-Ser-Tyr-OH with its targets results in significant biochemical changes. When H-Ser-Tyr-OH forms a complex with copper ions, it enhances its free radical scavenging activity, thereby reducing oxidative stress . On the other hand, the interaction of H-Ser-Tyr-OH with delta opioid receptors increases the uptake of the ligand deltorphin, potentially modulating pain perception .
Biochemical Pathways
The action of H-Ser-Tyr-OH affects several biochemical pathways. Its antioxidant activity, resulting from its interaction with copper ions, plays a role in mitigating oxidative stress, a process implicated in various pathological conditions . Furthermore, the increased uptake of deltorphin due to H-Ser-Tyr-OH’s interaction with delta opioid receptors could influence pain signaling pathways .
Pharmacokinetics
Its ability to form complexes with copper ions and interact with delta opioid receptors suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of H-Ser-Tyr-OH’s action are multifaceted. Its antioxidant activity can protect cells from damage caused by free radicals . Additionally, its modulation of delta opioid receptors could potentially alter neuronal signaling, influencing the perception of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of H-Ser-Tyr-OH. Factors such as pH, temperature, and the presence of other molecules can affect its ability to form complexes with copper ions and interact with delta opioid receptors
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c13-9(6-15)11(17)14-10(12(18)19)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6,13H2,(H,14,17)(H,18,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALNXHYEPCSPPU-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Seryltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
21435-27-8 | |
| Record name | Seryltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)
